4-(Tert-butoxycarbonylamino)but-2-ynoic acid

Catalog No.
S828881
CAS No.
168762-94-5
M.F
C9H13NO4
M. Wt
199.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Tert-butoxycarbonylamino)but-2-ynoic acid

CAS Number

168762-94-5

Product Name

4-(Tert-butoxycarbonylamino)but-2-ynoic acid

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-ynoic acid

Molecular Formula

C9H13NO4

Molecular Weight

199.2 g/mol

InChI

InChI=1S/C9H13NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h6H2,1-3H3,(H,10,13)(H,11,12)

InChI Key

UEFFBQMMDMUCRR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC#CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC(=O)O
  • Organic synthesis

    The presence of the alkyne functional group suggests potential use as a building block in organic synthesis. Alkyne groups can participate in various reactions, such as click chemistry for the construction of complex molecules [].

  • Peptide synthesis

    The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis. It can be used to protect the amino group of 4-(Tert-butoxycarbonylamino)but-2-ynoic acid during peptide chain elongation and then selectively removed to obtain the free amino group for further reactions.

  • Bioconjugation

    The combination of an alkyne and a protected amine functionality makes 4-(Tert-butoxycarbonylamino)but-2-ynoic acid an interesting candidate for bioconjugation reactions. The alkyne group could be used for labeling biomolecules with azide-tagged probes through copper-catalyzed azide-alkyne cycloaddition (CuAAC) [].

4-(Tert-butoxycarbonylamino)but-2-ynoic acid is an organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl group attached to an amino group on a but-2-ynoic acid backbone. Its molecular formula is C₉H₁₃N₁O₄, and it has a molecular weight of 185.21 g/mol. The compound is notable for its potential applications in medicinal chemistry and synthetic organic chemistry due to its reactive functional groups.

Typical for amino acids and derivatives. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in drug formulation.
  • Amidation: The amino group can react with acyl chlorides or anhydrides to form amides, enhancing its utility in peptide synthesis.
  • Nucleophilic Addition: The alkyne moiety can undergo nucleophilic additions, making it a versatile intermediate in organic synthesis.

The synthesis of 4-(Tert-butoxycarbonylamino)but-2-ynoic acid typically involves several steps, including:

  • Formation of the But-2-ynoic Acid Backbone: This can be achieved through various methods such as dehydrohalogenation or elimination reactions.
  • Introduction of the Tert-butoxycarbonyl Group: This is commonly done using tert-butoxycarbonyl chloride in the presence of a base.
  • Amidation: The amino group can be introduced via nucleophilic substitution reactions.

These steps can be optimized based on the desired yield and purity of the final product .

4-(Tert-butoxycarbonylamino)but-2-ynoic acid has several potential applications:

  • Pharmaceutical Development: Its structure makes it a candidate for the development of new drugs, particularly in the field of antimicrobial agents or enzyme inhibitors.
  • Synthetic Intermediates: It serves as a versatile building block in organic synthesis for creating more complex molecules.

Interaction studies are crucial for understanding how 4-(Tert-butoxycarbonylamino)but-2-ynoic acid interacts with biological systems. Preliminary studies may focus on:

  • Protein Binding: Investigating how this compound binds to specific proteins or enzymes could provide insights into its mechanism of action.
  • Cellular Uptake: Understanding how the compound is absorbed by cells could help assess its bioavailability and therapeutic efficacy.

Several compounds share structural similarities with 4-(Tert-butoxycarbonylamino)but-2-ynoic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acidLonger carbon chainDifferent carbon skeleton affecting reactivity
(E)-4-(tert-butoxycarbonyl)(methyl)amino)but-2-enoic acidE-isomer with methyl substitutionVariations in substitution lead to different properties
4-(Amino)butyric acidNo tert-butoxycarbonyl groupSimpler structure lacking protective group

The unique presence of the tert-butoxycarbonyl group in 4-(Tert-butoxycarbonylamino)but-2-ynoic acid enhances its stability and reactivity compared to simpler analogs, making it particularly valuable in synthetic applications.

The development of 4-(Tert-butoxycarbonylamino)but-2-ynoic acid emerges from the broader historical progression of protecting group chemistry and the specific evolution of carbamate-based amino protection strategies. The tert-butoxycarbonyl protecting group, commonly referenced in organic synthesis, was developed as part of the systematic approach to amino acid protection that became fundamental to peptide synthesis methodologies. The incorporation of alkyne functionality into protected amino acid structures represents a more recent development, coinciding with the emergence of click chemistry and bioconjugation techniques in the late twentieth and early twenty-first centuries.

The compound's development can be traced to the growing need for amino acid derivatives that could serve dual purposes in synthetic sequences. Traditional amino acid protection focused primarily on preventing unwanted reactions during peptide bond formation, but the introduction of alkyne-containing derivatives opened new possibilities for post-synthetic modification and bioconjugation. The specific structure of 4-(Tert-butoxycarbonylamino)but-2-ynoic acid reflects this evolution, combining the well-established tert-butoxycarbonyl protection strategy with the versatile reactivity of terminal alkynes.

Research into alkyne-functionalized amino acids gained significant momentum with the development of copper-catalyzed azide-alkyne cycloaddition reactions. The ability to introduce alkyne functionality into peptide structures during solid-phase synthesis, followed by subsequent click chemistry reactions, created new paradigms for peptide modification and labeling. This historical context explains the specific structural features of 4-(Tert-butoxycarbonylamino)but-2-ynoic acid and its relevance to contemporary synthetic chemistry.

Significance in Synthetic Organic Chemistry

4-(Tert-butoxycarbonylamino)but-2-ynoic acid occupies a significant position in synthetic organic chemistry due to its multifunctional nature and compatibility with diverse reaction conditions. The compound's alkyne functionality makes it particularly valuable for click chemistry applications, where the terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition reactions to form triazole linkages. This reactivity has proven essential in bioconjugation strategies, where the compound can serve as a building block for attaching fluorescent labels, drug molecules, or other functional groups to peptide scaffolds.

The synthetic utility of this compound extends beyond click chemistry applications. The presence of both carboxylic acid and protected amino functionalities allows for incorporation into peptide chains through standard coupling procedures. During solid-phase peptide synthesis, the compound can be introduced using standard coupling reagents such as 1-Hydroxybenzotriazole and N,N'-Dicyclohexylcarbodiimide, maintaining compatibility with Fluorenylmethyloxycarbonyl strategy synthesis protocols. The tert-butoxycarbonyl protecting group can be selectively removed under acidic conditions without affecting the alkyne functionality, enabling sequential synthetic transformations.

Recent applications have demonstrated the compound's value in the synthesis of complex peptide structures with built-in functionality for subsequent modification. Studies have shown successful incorporation of alkyne-functionalized amino acids into various peptide sequences, including neurotensin derivatives and other bioactive peptides. The compound's stability under standard peptide synthesis conditions, combined with its reactivity toward azide-containing reagents, makes it an ideal choice for preparing peptides with post-synthetic modification capabilities.

Table 1: Key Synthetic Applications of 4-(Tert-butoxycarbonylamino)but-2-ynoic Acid

Application AreaSpecific UseReaction TypeReference
Click ChemistryBioconjugationCopper-catalyzed azide-alkyne cycloaddition
Peptide SynthesisBuilding BlockAmide coupling
Post-synthetic ModificationFunctionalizationTriazole formation
Drug DiscoveryScaffold ConstructionMulti-step synthesis

Relationship to Protected Amino Acid Chemistry

The relationship between 4-(Tert-butoxycarbonylamino)but-2-ynoic acid and protected amino acid chemistry represents a sophisticated evolution of traditional amino protection strategies. The tert-butoxycarbonyl group serves as an acid-labile protecting group that can be removed under mild conditions using trifluoroacetic acid, a standard procedure in peptide synthesis. This protection strategy allows for the selective manipulation of amino functionality while preserving other reactive sites within the molecule.

The compound's structure reflects fundamental principles of orthogonal protection, where different functional groups can be protected and deprotected independently. The tert-butoxycarbonyl group protects the amino functionality through carbamate formation, creating a stable linkage that is inert to basic conditions but readily cleaved under acidic treatment. This selectivity is crucial for multi-step synthetic sequences where precise control over functional group reactivity is required.

The integration of alkyne functionality into the protected amino acid framework creates additional considerations for synthetic planning. Unlike traditional amino acid derivatives, this compound requires careful attention to reaction conditions that might affect the alkyne group. However, the alkyne functionality is generally stable under the acidic conditions used for tert-butoxycarbonyl deprotection, allowing for selective removal of the protecting group without compromising the alkyne's reactivity.

Table 2: Protecting Group Characteristics of 4-(Tert-butoxycarbonylamino)but-2-ynoic Acid

Protecting GroupStability ConditionsRemoval ConditionsCompatibility
Tert-butoxycarbonylBasic, neutral pHTrifluoroacetic acidAlkyne-compatible
Carboxylic acidFree formN/AStandard coupling
AlkyneMost conditionsAvoided with strong basesClick chemistry ready

Modern applications of this compound in protected amino acid chemistry extend to the synthesis of modified peptides with enhanced stability and functionality. The alkyne group can serve as a site for post-translational modification mimics, allowing chemists to create peptides that mimic naturally occurring modifications through synthetic chemistry. This approach has proven valuable in studies of protein function and in the development of peptide-based therapeutics.

The compound's role in contemporary amino acid chemistry also includes its use in the preparation of azido amino acids through complementary synthetic routes. Research has shown that alkyne-containing amino acids can serve as precursors for azido derivatives through careful synthetic manipulation, providing access to both components required for click chemistry applications. This versatility underscores the compound's significance in the broader context of amino acid derivatization and peptide modification strategies.

The Boc protecting group, derived from di-tert-butyl dicarbonate (Boc2O), exhibits a distinctive set of chemical properties that define its utility in synthetic chemistry [1]. The molecular structure of the Boc group consists of a tert-butoxycarbonyl moiety (C10H18O5) with a molecular weight of 218.25 g/mol, characterized by its bulky tert-butyl ester functionality attached to a carbonyl carbon [2].

Physical and Chemical Characteristics

The Boc anhydride (di-tert-butyl dicarbonate) demonstrates specific physicochemical properties that influence its handling and storage requirements. The compound exhibits a melting point of 22-24°C and a boiling point of 185.3°C at 760 mmHg, with a density of 0.932 g/cm³ [2] [3]. The relatively low melting point near room temperature necessitates careful storage conditions, typically at 2-8°C to maintain stability [3].

PropertyValueSignificance
Molecular FormulaC10H18O5Boc anhydride structure
Molecular Weight218.25 g/molReagent stoichiometry
Melting Point22-24°CStorage considerations
Boiling Point185.3°CThermal stability
Density0.932 g/cm³Physical handling
Flash Point67°CSafety parameters
Water SolubilityImmiscibleSolvent selection

The Boc group demonstrates remarkable stability toward nucleophilic attack due to the electron-donating properties of the tert-butyl group and resonance stabilization within the carbamate structure [4]. This stability is particularly pronounced under basic conditions, where the Boc group remains intact even when exposed to strong nucleophiles and bases such as sodium hydroxide or potassium carbonate [1] [5].

Molecular Structure and Stability

The stability of the Boc protecting group stems from its unique molecular architecture. The tert-butyl group provides significant steric hindrance around the carbonyl carbon, effectively shielding it from nucleophilic attack [4]. Additionally, the resonance stabilization between the nitrogen lone pair and the carbonyl carbon further reduces the electrophilicity of the carbonyl group, making it resistant to nucleophilic substitution reactions [6].

The Boc group exhibits exceptional stability toward catalytic hydrogenation conditions, distinguishing it from benzyl-based protecting groups such as Cbz (benzyloxycarbonyl) [1]. This orthogonal stability profile allows for selective deprotection strategies in complex synthetic sequences where multiple protecting groups are employed simultaneously [7].

Function in Amino Acid Chemistry

The Boc protecting group serves multiple critical functions in amino acid chemistry, primarily providing temporary protection for amino groups during synthetic transformations while maintaining the integrity of other functional groups present in the molecule [8] [9].

Amine Protection Mechanisms

The installation of the Boc protecting group on amino acids occurs through a nucleophilic acyl substitution mechanism involving di-tert-butyl dicarbonate [10]. The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride, resulting in the formation of a tetrahedral intermediate. Subsequent elimination of the tert-butyl carbonate leaving group, which decomposes to carbon dioxide and tert-butoxide, drives the reaction to completion [10] [11].

The reaction typically proceeds under mild conditions using bases such as triethylamine, sodium hydroxide, or sodium bicarbonate [12] [13]. The choice of base depends on the specific substrate and reaction conditions, with triethylamine commonly used in organic solvents and sodium hydroxide employed in aqueous or mixed aqueous-organic systems [14].

Peptide Synthesis Applications

In peptide synthesis, the Boc protecting group plays a fundamental role in preventing undesired side reactions during amino acid coupling [9] [15]. The protection of the α-amino group ensures that amino acids couple in a controlled manner, preventing polymerization and branching that would otherwise occur with unprotected amino acids [8].

The Boc group has been extensively utilized in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis [9]. In solid-phase synthesis, Boc-protected amino acids are sequentially coupled to a resin-bound peptide chain, with the Boc group being removed after each coupling step to expose the amino group for the next coupling reaction [15].

ApplicationBoc Group RoleTypical YieldKey Benefits
Solid-phase peptide synthesisα-amino protection85-95%Orthogonal to side chains
Solution-phase synthesisTemporary protection80-90%Mild conditions, high yields
Automated synthesisCompatible protection90-95%Automation compatible
Large-scale manufacturingCost-effective protection75-85%Scalable processes

Bioconjugation and Chemical Biology

The Boc protecting group has found extensive applications in bioconjugation and chemical biology, where it provides temporary protection for amino groups during the synthesis of bioactive compounds and molecular probes [16] [17]. The stability of the Boc group under physiological conditions and its compatibility with various bioorthogonal reactions make it particularly valuable in these applications [17].

In click chemistry applications, the Boc group remains stable under copper-catalyzed azide-alkyne cycloaddition conditions, allowing for the incorporation of protected amino acids into peptide sequences that can subsequently undergo bioconjugation reactions [18] [19]. This orthogonal stability enables the development of complex bioconjugates with precise control over functional group installation.

Deprotection Strategies

The removal of the Boc protecting group can be accomplished through various deprotection strategies, each offering distinct advantages and limitations depending on the substrate and reaction conditions [20] [21].

Acid-Catalyzed Deprotection

The most common and widely used method for Boc deprotection involves treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid [12] [20]. The mechanism proceeds through protonation of the carbonyl oxygen, followed by fragmentation to generate a stabilized tert-butyl carbocation [4] [22]. The resulting carbamic acid intermediate undergoes rapid decarboxylation to yield the free amine and carbon dioxide [4].

Trifluoroacetic acid in dichloromethane represents the standard conditions for Boc deprotection, typically performed at room temperature with reaction times ranging from minutes to hours depending on the substrate [12] [20]. The reaction is driven by the formation of gaseous carbon dioxide and the highly stable tert-butyl carbocation, which can be observed by the effervescence during the reaction [22].

Alternative Deprotection Methods

Several alternative deprotection methods have been developed to address specific synthetic challenges or to provide milder reaction conditions [21] [23]. Oxalyl chloride in methanol offers a mild alternative to traditional acid-catalyzed deprotection, providing good yields while minimizing side reactions [21]. This method is particularly valuable for substrates containing acid-sensitive functional groups.

Deprotection MethodConditionsAdvantagesLimitations
Trifluoroacetic acidTFA/DCM, room temperatureFast, mild, high yieldAcid-sensitive groups affected
Hydrochloric acid4M HCl in dioxaneStandard, reliableAnhydrous conditions required
Oxalyl chloride3 equiv in MeOHMild, selectiveSpecial reagent required
Thermal deprotection150-200°C, solvent-freeGreen chemistryHigh temperature, long time

Thermal deprotection represents an environmentally friendly approach that eliminates the need for acid catalysts [20] [24]. This method involves heating the Boc-protected substrate at elevated temperatures (150-200°C) to induce fragmentation and deprotection [24]. While this approach aligns with green chemistry principles, it requires high temperatures and extended reaction times, limiting its applicability to thermally stable substrates.

Selective Deprotection Strategies

Selective deprotection of Boc groups in the presence of other protecting groups requires careful consideration of reaction conditions and substrate structure [25] [26]. Lewis acids such as zinc bromide can selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact [10] [11]. This selectivity is particularly valuable in complex synthetic sequences where differential deprotection is required.

Basic deprotection conditions using sodium tert-butoxide in wet tetrahydrofuran provide an alternative for substrates containing acid-sensitive functionalities [27]. This method proceeds through an isocyanate intermediate and is particularly useful for primary Boc groups, though it has limited substrate scope compared to acid-catalyzed methods [27].

Advantages and Limitations in Synthetic Applications

The Boc protecting group offers numerous advantages in synthetic applications, but also presents certain limitations that must be considered when designing synthetic strategies [7] [28].

XLogP3

0.9

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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